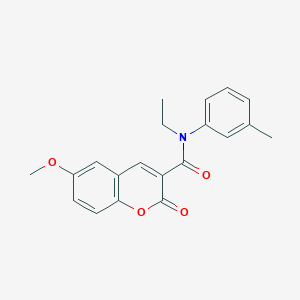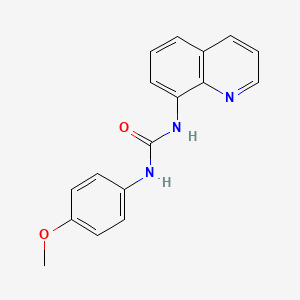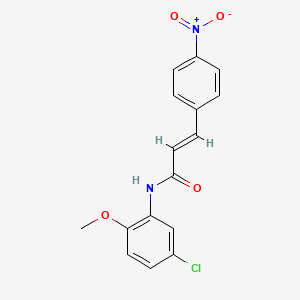
3-bromo-4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a chemical compound with potential applications in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
The mechanism of action of 3-bromo-4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves the inhibition of certain enzymes such as tyrosine kinases. This inhibition can lead to the disruption of various cellular processes, including cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its potential anti-cancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide have been studied in various cell lines and animal models. This compound has been shown to inhibit the activity of certain enzymes such as tyrosine kinases, which can lead to the disruption of various cellular processes. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its potential anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide in lab experiments include its potential anti-cancer properties and its ability to inhibit the activity of certain enzymes. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research involving 3-bromo-4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide. These include further studies on its mechanism of action, potential side effects, and optimization of its anti-cancer properties. Additionally, this compound could be used in combination with other anti-cancer drugs to enhance their effectiveness. Finally, this compound could be further developed for potential therapeutic applications in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 3-bromo-4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been achieved through various methods. One such method involves the reaction of 3-bromo-4-ethoxybenzoyl chloride with 2-methyl-2H-tetrazole-5-amine in the presence of a base such as triethylamine. Another method involves the reaction of 3-bromo-4-ethoxyaniline with 2-methyl-2H-tetrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide has potential applications in the field of scientific research. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinases, which are involved in various cellular processes. This compound has also been shown to have potential anti-cancer properties, as it can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-bromo-4-ethoxy-N-(2-methyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O2/c1-3-19-9-5-4-7(6-8(9)12)10(18)13-11-14-16-17(2)15-11/h4-6H,3H2,1-2H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPVXAQKMCRYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate](/img/structure/B5799596.png)
![4-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzoyl}morpholine](/img/structure/B5799614.png)


![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)

![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol](/img/structure/B5799657.png)
![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)





